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molecular formula C8H10OS B1350883 2-Methyl-1-(thiophen-2-yl)propan-1-one CAS No. 36448-60-9

2-Methyl-1-(thiophen-2-yl)propan-1-one

Cat. No. B1350883
M. Wt: 154.23 g/mol
InChI Key: OTQCCAKDOPROBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868030B2

Procedure details

A mixture containing thiophene (10.1 g, 120 mmol), isobutyric acid (8.8 g, 100 mmol) and 20 g of polyphosphoric acid was magnetically stirred at 75° C. for 2 hours. The reaction mixture was diluted with water (100 ml) and extracted with CH2Cl2 (2×). The combined organic extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated under reduced pressure to yield a brown oil: 14 g (77%) GC-MS: M=154.0.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](O)(=[O:10])[CH:7]([CH3:9])[CH3:8]>O>[CH3:8][CH:7]([CH3:9])[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[O:10]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
8.8 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was magnetically stirred at 75° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC(C(=O)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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